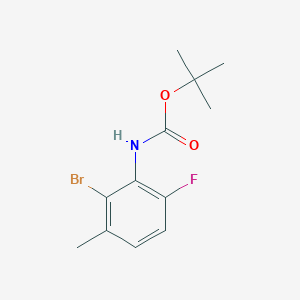tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate
CAS No.: 1803561-17-2
Cat. No.: VC3405741
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803561-17-2 |
|---|---|
| Molecular Formula | C12H15BrFNO2 |
| Molecular Weight | 304.15 g/mol |
| IUPAC Name | tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C12H15BrFNO2/c1-7-5-6-8(14)10(9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
| Standard InChI Key | QCQXBUZRAJKUMQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br |
Introduction
Chemical Identity and Structural Characterization
Basic Information
Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is an organic compound with the CAS registry number 1803561-17-2 . It belongs to the chemical class of carbamates, which are characterized by a carbonyl group bonded to a nitrogen atom that is also connected to an alkyl or aryl group. The molecular formula of this compound is C12H15BrFNO2 with a molecular weight of 304.1554 g/mol .
Structural Features
The compound features a distinctive structural arrangement with multiple functional groups:
-
A 2-bromo-6-fluoro-3-methylphenyl core structure
-
A tert-butyloxycarbonyl (Boc) protecting group attached to the amine
-
Halogen substituents (bromine at position 2 and fluorine at position 6)
-
A methyl substituent at position 3 of the phenyl ring
This specific arrangement of substituents contributes to the compound's unique chemical reactivity and properties. The presence of both bromine and fluorine atoms creates an electron-deficient aromatic system with distinctive reactivity patterns.
Physicochemical Properties
Physical Properties
The compound exists as a solid at room temperature with the following key physical parameters:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 304.1554 g/mol | |
| Physical State | Solid | |
| Color | Not specified in literature | - |
| Storage Recommendation | -4°C (1-2 weeks), -20°C (1-2 years) |
Chemical Reactivity
The chemical reactivity of tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is largely influenced by its halogen substituents and carbamate functional group:
-
The bromine atom at position 2 provides a reactive site for various coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings.
-
The fluorine atom at position 6 introduces unique electronic effects that can influence the compound's stability and reactivity.
-
The Boc (tert-butyloxycarbonyl) protecting group can be selectively cleaved under acidic conditions, making it valuable in multi-step synthetic procedures.
-
The methyl group at position 3 provides additional options for functionalization through C-H activation chemistry.
Synthesis Methods
Protection of Aniline Derivatives
A common approach involves the Boc-protection of the corresponding aniline:
-
Starting with 2-bromo-6-fluoro-3-methylaniline
-
Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base
-
Purification to obtain the desired carbamate product
Halogenation of Protected Anilines
An alternative approach involves:
-
Protection of 6-fluoro-3-methylaniline with Boc2O
-
Selective bromination at position 2 using brominating agents like N-bromosuccinimide (NBS)
-
Purification to obtain the target compound
Comparative Analysis with Related Compounds
Structural Analogs
Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate belongs to a broader family of halogenated phenylcarbamates. The following table compares this compound with structurally related molecules:
Structure-Activity Relationships
The pattern of substitution on the phenyl ring significantly affects the compound's chemical behavior:
-
The position of the bromine atom (ortho to the carbamate) facilitates certain types of coupling reactions.
-
The fluorine atom provides increased metabolic stability compared to non-fluorinated analogs.
-
The methyl group offers opportunities for further functionalization and can influence the electronic properties of the aromatic system.
Applications in Chemical Research and Development
Role in Organic Synthesis
Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate serves as a versatile building block in organic synthesis due to several key attributes:
-
The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the elaboration of the core structure.
-
The carbamate (N-Boc) group serves as a protecting group that can be selectively removed under acidic conditions.
-
The presence of fluorine enhances metabolic stability, making derivatives potentially valuable in medicinal chemistry applications.
Specific Research Areas
The compound is particularly relevant to research focusing on:
-
Development of fluorinated pharmaceuticals
-
Studies involving aromatic substitution patterns
-
Investigation of protecting group strategies in multi-step synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume